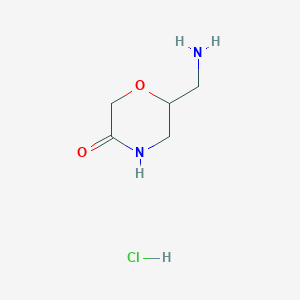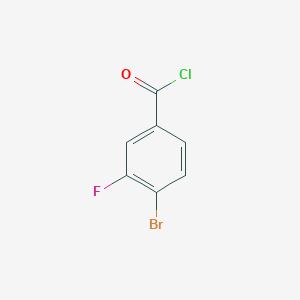
2-Bromo-4-(4-chlorophényl)thiazole
Vue d'ensemble
Description
2-Bromo-4-(4-chlorophenyl)thiazole is a heterocyclic compound that contains both bromine and chlorine atoms attached to a thiazole ring Thiazoles are known for their diverse biological activities and are found in various bioactive molecules
Applications De Recherche Scientifique
2-Bromo-4-(4-chlorophenyl)thiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mécanisme D'action
Target of Action
Thiazole derivatives have been found to have diverse biological activities, including acting as antimicrobial, antifungal, antiviral, and antineoplastic agents .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antimicrobial, antifungal, antiviral, and antineoplastic effects .
Analyse Biochimique
Biochemical Properties
2-Bromo-4-(4-chlorophenyl)thiazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial activity by inhibiting the biosynthesis of bacterial lipids . It interacts with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, 2-Bromo-4-(4-chlorophenyl)thiazole has been found to bind to proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular responses .
Cellular Effects
The effects of 2-Bromo-4-(4-chlorophenyl)thiazole on various types of cells and cellular processes are profound. This compound has been shown to induce apoptosis in cancer cells by disrupting the cell cycle and promoting DNA damage . It influences cell function by modulating cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and differentiation . Furthermore, 2-Bromo-4-(4-chlorophenyl)thiazole affects gene expression by altering the transcriptional activity of genes involved in cellular metabolism and stress responses .
Molecular Mechanism
The molecular mechanism of action of 2-Bromo-4-(4-chlorophenyl)thiazole involves several key interactions at the molecular level. This compound binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks and cell cycle arrest . It also inhibits the activity of enzymes involved in lipid biosynthesis, thereby disrupting the integrity of bacterial cell membranes . Additionally, 2-Bromo-4-(4-chlorophenyl)thiazole modulates gene expression by binding to transcription factors and altering their activity, leading to changes in the expression of genes involved in cellular metabolism and stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4-(4-chlorophenyl)thiazole have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that 2-Bromo-4-(4-chlorophenyl)thiazole can induce sustained changes in cellular function, including prolonged cell cycle arrest and apoptosis in cancer cells . Additionally, the compound’s antimicrobial activity remains effective over time, making it a valuable candidate for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 2-Bromo-4-(4-chlorophenyl)thiazole vary with different dosages in animal models. At low doses, this compound exhibits potent antimicrobial and anticancer activities with minimal adverse effects . At higher doses, 2-Bromo-4-(4-chlorophenyl)thiazole can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
2-Bromo-4-(4-chlorophenyl)thiazole is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . Additionally, 2-Bromo-4-(4-chlorophenyl)thiazole affects metabolic flux by altering the levels of key metabolites involved in cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of 2-Bromo-4-(4-chlorophenyl)thiazole within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its accumulation in target cells . Once inside the cell, 2-Bromo-4-(4-chlorophenyl)thiazole binds to intracellular proteins, influencing its localization and activity . The compound’s distribution within tissues is influenced by its affinity for specific binding proteins, which can modulate its therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of 2-Bromo-4-(4-chlorophenyl)thiazole plays a crucial role in its activity and function. This compound is primarily localized in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, 2-Bromo-4-(4-chlorophenyl)thiazole is found in the cytoplasm, where it interacts with enzymes involved in lipid biosynthesis and cellular metabolism . Post-translational modifications, such as phosphorylation and ubiquitination, can influence the compound’s localization and activity, directing it to specific cellular compartments and organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(4-chlorophenyl)thiazole typically involves the reaction of 4-chlorobenzaldehyde with thioamide in the presence of bromine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as lutidine .
Industrial Production Methods
Industrial production of 2-Bromo-4-(4-chlorophenyl)thiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-(4-chlorophenyl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids are common.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-(4-bromophenyl)thiazole
- 4-(4-Chlorophenyl)-2-phenylthiazole
- 2-Amino-4-(4-chlorophenyl)thiazole
Uniqueness
2-Bromo-4-(4-chlorophenyl)thiazole is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and chemical behavior, making it a valuable compound for various research applications .
Propriétés
IUPAC Name |
2-bromo-4-(4-chlorophenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNS/c10-9-12-8(5-13-9)6-1-3-7(11)4-2-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRGRSYZRUCWNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622014 | |
| Record name | 2-Bromo-4-(4-chlorophenyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39564-86-8 | |
| Record name | 2-Bromo-4-(4-chlorophenyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile](/img/structure/B1291513.png)
![[2-(Dimethylamino)-4-pyridinyl]methanol](/img/structure/B1291514.png)





![1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid](/img/structure/B1291528.png)
